Indoprofen

Catalog No.
S530642
CAS No.
31842-01-0
M.F
C17H15NO3
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoprofen

CAS Number

31842-01-0

Product Name

Indoprofen

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)

InChI Key

RJMIEHBSYVWVIN-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Indoprofen; Flosint; Isindone; K 4277; K-4277; K4277; Reumofene;

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Description

The exact mass of the compound Indoprofen is 281.1052 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757065. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic and Anti-inflammatory Properties

The primary focus of Indoprofen research lies in its analgesic (pain-relieving) and anti-inflammatory properties. Studies have investigated its effectiveness in managing pain and inflammation associated with:

  • Rheumatoid arthritis: Research suggests Indoprofen may be as effective as other NSAIDs in reducing pain and inflammation in rheumatoid arthritis [].
  • Osteoarthritis: Studies have shown Indoprofen's efficacy in relieving pain and improving joint function in patients with osteoarthritis [].
  • Dysmenorrhea (painful menstruation): Indoprofen has demonstrated pain-relieving effects in women experiencing dysmenorrhea [].
  • Postoperative pain: Research indicates Indoprofen's potential for managing pain after surgical procedures [].

Other Potential Applications

Beyond its analgesic and anti-inflammatory properties, Indoprofen has been explored for its possible benefits in:

  • Cancer: Some research suggests Indoprofen may have anti-tumor properties, though further investigation is needed [].
  • Neurological disorders: Studies have explored the use of Indoprofen in managing migraine headaches, although results are inconclusive [].

Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that was developed for its analgesic and anti-inflammatory properties. It is chemically classified as a propionic acid derivative, specifically a monocarboxylic acid with the molecular formula C17H15NO3C_{17}H_{15}NO_{3} and a molar mass of approximately 281.31 g/mol . Indoprofen was primarily used to alleviate pain and inflammation but was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding associated with its use .

Like other NSAIDs, Indoprofen's mechanism of action is believed to involve inhibiting the enzymes cyclooxygenase (COX) 1 and COX-2, which are responsible for the production of prostaglandins []. Prostaglandins are involved in inflammation, pain, and fever [].

Indoprofen was withdrawn from the market due to reports of severe gastrointestinal bleeding and other adverse effects [, ]. While the exact mechanisms of these side effects are not fully understood, they are likely related to its inhibition of COX-1, which plays a role in protecting the stomach lining [].

Future Research

Despite its withdrawal, research on Indoprofen continues. Studies suggest it may have potential applications in areas like:

  • Spinal Muscular Atrophy (SMA): A 2004 study identified Indoprofen as a potential treatment for SMA by increasing the production of the survival of motor neuron protein [].
  • Muscle Wasting: Research suggests Indoprofen may help prevent muscle wasting in aged mice [].

  • Reduction Reaction: The nitro group in 2-(4-nitrophenyl)propionic acid is reduced using iron and hydrochloric acid to yield 2-(4-aminophenyl)propionic acid.
  • Formation of Phthalimide: This intermediate then reacts with phthalic anhydride to form a phthalimide derivative.
  • Final Reduction: The final step involves treating the phthalimide with zinc in acetic acid, resulting in the formation of Indoprofen through the reduction of one of the amide groups .

Indoprofen exhibits anti-inflammatory and analgesic effects by inhibiting cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. Although it was effective, its adverse effects, particularly gastrointestinal bleeding, overshadowed its therapeutic benefits . Research has also indicated that Indoprofen may enhance the production of survival of motor neuron protein, suggesting potential applications in treating spinal muscular atrophy .

The synthesis methods for Indoprofen can be categorized as follows:

  • Traditional Synthesis:
    • Reduction of 2-(4-nitrophenyl)propionic acid to 2-(4-aminophenyl)propionic acid.
    • Reaction with phthalic anhydride.
    • Final reduction with zinc in acetic acid.
  • Alternative Approaches:
    • Recent studies have explored vicarious nucleophilic substitution (VNS) methods for synthesizing Indoprofen and its derivatives, which could offer new pathways for producing this compound more efficiently .

Indoprofen has been studied for its interactions with various compounds:

  • It may increase the risk or severity of adverse effects when combined with Betulinic Acid.
  • There are indications that it can influence the excretion rates of certain drugs, suggesting caution when co-administered with other medications .

Indoprofen shares structural and functional similarities with several other NSAIDs. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
IbuprofenC₁₃H₁₈O₂Widely used; less gastrointestinal toxicity than Indoprofen.
NaproxenC₁₅H₁₄O₃Longer half-life; often preferred for chronic pain management.
KetoprofenC₁₄H₁₄O₃Known for its anti-inflammatory properties; also available as a topical formulation.
FlurbiprofenC₁₄H₁₄O₂Used primarily for pain relief; has a unique mechanism involving both COX inhibition and leukotriene modulation.

Indoprofen's unique isoindolone ring structure differentiates it from these compounds, contributing to its specific pharmacological profile and associated risks .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.10519334 g/mol

Monoisotopic Mass

281.10519334 g/mol

Heavy Atom Count

21

LogP

2.77 (LogP)

Appearance

Solid powder

Melting Point

208-210

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CPE46ZU14N

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE10 - Indoprofen

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

53022-60-9
31842-01-0

Absorption Distribution and Excretion

Renal.

Metabolism Metabolites

Glucuronidation.

Wikipedia

Indoprofen

Biological Half Life

2.3 hours.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Singlet oxygen scavenging activity of non-steroidal anti-inflammatory drugs

David Costa, Ana Gomes, José L F C Lima, Eduarda Fernandes
PMID: 18647485   DOI: 10.1179/135100008X308876

Abstract

It has long been known that singlet oxygen ((1)O2) is generated during inflammatory processes. Once formed in substantial amounts, (1)O2 may have an important role in mediating the destruction of infectious agents during host defense. On the other hand, (1)O2 is capable of damaging almost all biological molecules and is particularly genotoxic, which gives a special relevance to the scavenging of this ROS throughout anti-inflammatory treatments. Considering that the use of non-steroidal anti-inflammatory drugs (NSAIDs) constitutes a first approach in the treatment of persistent inflammatory processes (due to their ability to inhibit cyclooxygenase), a putative scavenging activity of NSAIDs for (1)O2 would also represent a significant component of their therapeutic effect. The aim of the present study was to evaluate the scavenging activity for (1)O2 by several chemical families of NSAIDs. The results suggested that the pyrazole derivatives (dipyrone and aminopyrine) are, by far, the most potent scavengers of (1)O2 (much more potent compared to the other tested NSAIDs), displaying IC(50)-values in the low micromolar range. There was a lack of activity for most of the arylpropionic acid derivatives tested, with only naproxen and indoprofen displaying residual activities, as for the oxazole derivative, oxaprozin. On the other hand, the pyrrole derivatives (tolmetin and ketorolac), the indolacetic acid derivatives (indomethacin, and etodolac), as well as sulindac and its metabolites (sulindac sulfide and sulindac sulfone) displayed scavenging activity in the high micromolar range. Thus, the scavenging effect observed for dipyrone and aminopyrine will almost certainly contribute to their healing effect in the treatment of prolonged or chronic inflammation, while that of the other studied NSAIDs may have a lower contribution, though these assumptions still require further in vivo validation.


Isoindol-1,3-dione and isoindol-1-one derivatives with high binding affinity to beta-amyloid fibrils

Hyu Ji Lee, Soo Jeong Lim, Seung Jun Oh, Dae Hyuk Moon, Dong Jin Kim, Jinsung Tae, Kyung Ho Yoo
PMID: 18242990   DOI: 10.1016/j.bmcl.2008.01.066

Abstract

Based on the structural features of Indoprofen and PIB, a series of isoindol-1,3-diones 1a-k and isoindol-1-ones 2a-l were designed and synthesized. These 23 compounds were evaluated by competitive binding assay against aggregated Abeta42 fibrils using [(125)I]TZDM. All the isoindolone derivatives showed very good binding affinities with K(i) values in the subnanomolar range (0.42-0.94 nM). Among them, isoindol-1,3-diones 1i and 1k and isoindol-1-ones 2c and 2i exhibited excellent binding affinities (K(i)=0.42-0.44 and 0.46-0.49 nM) than those of Indoprofen (K(i)=0.52 nM) and PIB (K(i)=0.70 nM). These results suggest that isoindolones could be served as a scaffold for potential AD diagnostic probes to monitor Abeta fibrils.


Dexibuprofen (S(+)-isomer ibuprofen) reduces microglial activation and impairments of spatial working memory induced by chronic lipopolysaccharide infusion

Da-Qing Jin, Jin-Young Sung, Yoo Kyeong Hwang, Kyoung Ja Kwon, Seol-Heui Han, Sun Seek Min, Jung-Soo Han
PMID: 18295322   DOI: 10.1016/j.pbb.2008.01.016

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) have been proposed as a therapeutics to reduce the risk of Alzheimer's disease (AD). The present study shows that the peripheral administration of dexibuprofen (S(+)-isomer ibuprofen), which causes less gastric damage and has better anti-inflammatory effects than ibuprofen, reduces the microglial activation in the cortex and hippocampus, and reduces the phosphorylation of extracellular signal-regulated kinases in the hippocampus, which has been induced by chronic infusion of lipopolysaccharide (LPS) into the fourth ventricle of Wistar rats. The effects of dexibuprofen on impairments of spatial working memory induced by LPS infusions were measured with a trial-unique matching-to-place task in a water maze which assessed memory for place information over varying delays. When performing the water maze task, the rats with the LPS infusions showed spatial working memory impairments relative to the rats with the artificial cerebrospinal fluid. Daily administrations of dexibuprofen reduced the spatial working memory impairment induced by the chronic LPS infusion. The results indicate that NSAID treatments using dexibuprofen significantly attenuate the processes that drive the pathology associated with AD and that this process may involve the suppression of microglial activation.


Integrated In Silico-In Vitro Discovery of Lung Cancer-related Tumor Pyruvate Kinase M2 (PKM2) Inhibitors

Xiangyun Ye, Yinjia Sun, Yunhua Xu, Zhiwei Chen, Shun Lu
PMID: 26951145   DOI: 10.2174/1573406412666160307151535

Abstract

The tumor pyruvate kinase M2 (PKM2) is involved in the glycolytic pathway of lung cancer and targeting this kinase has been observed to radiosensitize non-small cell lung cancer (NSCLC).
An integration of in silico virtual screening and in vitro kinase assay was described to discover novel PKM2 inhibitors from a candidate library containing >400,000 commercially available compounds.
The method is a stepwise screening scheme that first used empirical strategies to fast exclude those undruggable compounds in the library and then employed molecular docking and molecular dynamics (MD)-based rescoring to identify few potential hits. Subsequently, the computational findings were substantiated using a standard kinase assay protocol.
Four compounds, i.e. nalidixic acid, indoprofen, hematoxylin and polydatin, were identified to inhibit PKM2 kinase at micromolar level, with IC50 values of 53, 21, 340 and 128 .M, respectively.
Structural analysis revealed that hydrogen bonds, salt bridges, π-π stacking and hydrophobic forces co-confer high stability and strong specificity to PKM2-inhibitor binding.


A randomized, crossover study to determine bioequivalence of two brands of dexibuprofen 400 mg tablets in healthy Asian adult male subjects of Indian origin

S Menon, N Kadam, G Patil, P Mhatre
PMID: 18218298   DOI: 10.5414/cpp46048

Abstract

To estimate the bioavailability and evaluate bioequivalence of a single dose of a dexibuprofen tablet (test formulation, containing dexibuprofen 400 mg, manufactured by Emcure Pharmaceuticals Ltd., Pune, India) and to compare it with that of a single dose of a Seractil tablet (reference formulation, containing dexibuprofen 400 mg, manufactured by Genus Pharmaceuticals, Bershire, UK) under fasting conditions.
Using a two-treatment, two-period, two-sequence, randomized crossover design, test and reference formulations were administered as individual single doses to 24 healthy adult Asian male subjects of Indian origin under non-fed conditions, with 4 days washout period between dosing. 17 blood samples were drawn from each subject over a 12-hour period. Pharmacokinetic parameters, Cmax, AUC0-t, AUC0-infinity and Cmax/AUC0-infinity were calculated from the plasma concentration-time data of each individual and during each period by applying non-compartmental analysis. Analysis of variance was carried out using logarithmically transformed and non-transformed values of the stated pharmacokinetic parameters. Data for test and reference formulations were analyzed statistically to test for bioequivalence of the two formulations.
All 24 subjects who received the two formulations on two occasions with a washout period of 4 days, completed the study and provided an adequate amount of blood at each sampling point. After oral administration the values of Cmax (microg/ml), tmax (h), AUC0-t (microg/ml x h), AUC0-infinity (microg/ml x h) for reference and test formulations were 23.501 and 22.948, 1.156 and 1.281, 69.795 and 68.455, and 72.454 and 70.208, respectively. ANOVA and CI test showed no significant (p > 0.05) variation in these pharmacokinetic parameters of test and reference formulations. When the AUC0-t values for both formulations for non-transformed and log-transformed data were compared, the test formulation showed a bioavailability of 98.08% and 99.56%, respectively, as compared to reference formulation. These values are within the acceptance limit of 80 - 120%. No adverse events were observed in any of the subjects during the two runs of the study. Both clinical and laboratory parameters of all subjects showed no clinically significant changes.
The test formulation containing dexibuprofen 400 mg (manufactured by Emcure Pharmaceuticals Ltd., Pune, India) was bioequivalent to reference formulation (Seractil, manufactured by Genus Pharmaceuticals, Berkshire, UK). Both formulations were well tolerated. The test formulation can be considered a pharmaceutically and therapeutically equivalent alternative to Seractil.


Modification of pepsinogen I levels and their correlation with gastrointestinal injury after administration of dexibuprofen, ibuprofen or diclofenac: a randomized, open-label, controlled clinical trial

B J Gómez, A Caunedo, L Redondo, J Esteban, M Sáenz-Dana, M Blasco, P Hergueta, M Rodríguez-Téllez, R Romero, F J Pellicer, J M Herrerías
PMID: 16625984   DOI: 10.5414/cpp44154

Abstract

To assess the effect of a 2-week treatment with dexibuprofen, in comparison with ibuprofen and diclofenac, on pepsinogen plasma concentrations and gastrointestinal mucosa, as well as the correlation of these changes with gastrointestinal mucosal injury.
60 patients with rheumatologic disease in chronic therapy with NSAID, were included. After a 7-day run-in period patients were randomly assigned to receive a 14-day treatment with dexibuprofen (Group A; Day 1 - 3 = 400 mg t.i.d; Day 4 - 14 = 400 mg b.i.d.), ibuprofen (Group B; Day 1 - 3 = 800 mg t.i.d; Day 4 -14 = 800 mg b.i.d.) or diclofenac (Group C; Day 1 - 3 = 50 mg t.i.d; Day 4 - 14 = 50 mg b.i.d.). Upper gastrointestinal endoscopy (Day 15), capsule-endoscopy (Day 16, 7 patients of each group) and determination of pepsinogen plasma concentrations were performed (basal and Day 15). A semiquantitative scale was designed for the assessment of the gastrointestinal mucosa.
No differences in plasma pepsinogen were found between treatment groups or gastrointestinal injury grades or between basal and post-therapy determinations. Dexibuprofen showed gastroduodenal mucosal injury in fewer patients (42.1%) than was the case with ibuprofen (5%; p = 0.003) and diclofenac (30%; p = N.S.). Dexibuprofen administration was also associated with more patients having no intestinal mucosal damage (42.86% vs. 28.7% in the diclofenac group and 14.29% in the ibuprofen group; p = 0.0175). The rate of clinical adverse events was similar in Groups A, B and C (28%, 38% and 34%).
Dexibuprofen showed a lower rate of gastroduodenal and intestinal mucosal injury. This effect was not mediated by modifications of plasma pepsinogen levels.


[C-H Functionalization by Transition-metal-catalyst or in Situ Generated Base]

Kanako Nozawa-Kumada
PMID: 31582607   DOI: 10.1248/yakushi.19-00146

Abstract

Direct functionalization of the C-H bond is a highly attractive method because it does not require any pre-functionalized starting materials. Therefore this method can be adopted to attain the atom- and step-economic synthesis of organic compounds. We recently developed novel C-H functionalization reactions using two strategies. The first strategy is transition-metal catalyzed C-H functionalization, which comprises the copper-catalyzed oxidative C(sp
)-H functionalization of 2-alkyl-N-arylbenzamides for the synthesis of N-aryl-isoindolinones. This method can be applied to various substituted substrates and the synthesis of bioactive compounds, indoprofen and DWP205190. It provides an efficient approach toward the construction of isoindolinone skeletons. The second strategy is an in situ generated base-mediated C-H functionalization comprising the deprotonative silylation of C(sp)-H and C(sp
)-H bonds by the base generated in situ from trifluoromethyltrimethylsilane (CF
SiMe
) and its activator. In the C(sp)-H silylation of terminal alkynes, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) acts as both a solvent and activator; therefore no additional activator is required. Moreover, the preferential deprotonation of terminal alkynes using this system proceeds faster than the trifluoromethylation of ketones and esters.


Indoprofen prevents muscle wasting in aged mice through activation of PDK1/AKT pathway

Hyebeen Kim, Sung Chun Cho, Hyeon-Ju Jeong, Hye-Young Lee, Myong-Ho Jeong, Jung-Hoon Pyun, Dongryeol Ryu, MinSeok Kim, Young-Sam Lee, Minseok S Kim, Sang Chul Park, Yun-Il Lee, Jong-Sun Kang
PMID: 32096917   DOI: 10.1002/jcsm.12558

Abstract

Muscle wasting, resulting from aging or pathological conditions, leads to reduced quality of life, increased morbidity, and increased mortality. Much research effort has been focused on the development of exercise mimetics to prevent muscle atrophy and weakness. In this study, we identified indoprofen from a screen for peroxisome proliferator-activated receptor γ coactivator α (PGC-1α) inducers and report its potential as a drug for muscle wasting.
The effects of indoprofen treatment on dexamethasone-induced atrophy in mice and in 3-phosphoinositide-dependent protein kinase-1 (PDK1)-deleted C2C12 myotubes were evaluated by immunoblotting to determine the expression levels of myosin heavy chain and anabolic-related and oxidative metabolism-related proteins. Young, old, and disuse-induced muscle atrophic mice were administered indoprofen (2 mg/kg body weight) by gavage. Body weight, muscle weight, grip strength, isometric force, and muscle histology were assessed. The expression levels of muscle mass-related and function-related proteins were analysed by immunoblotting or immunostaining.
In young (3-month-old) and aged (22-month-old) mice, indoprofen treatment activated oxidative metabolism-related enzymes and led to increased muscle mass. Mechanistic analysis using animal models and muscle cells revealed that indoprofen treatment induced the sequential activation of AKT/p70S6 kinase (S6K) and AMP-activated protein kinase (AMPK), which in turn can augment protein synthesis and PGC-1α induction, respectively. Structural prediction analysis identified PDK1 as a target of indoprofen and, indeed, short-term treatment with indoprofen activated the PDK1/AKT/S6K pathway in muscle cells. Consistent with this finding, PDK1 inhibition abrogated indoprofen-induced AKT/S6K activation and hypertrophic response.
Our findings demonstrate the effects of indoprofen in boosting skeletal muscle mass through the sequential activation of PDK1/AKT/S6K and AMPK/PGC-1α. Taken together, our results suggest that indoprofen represents a potential drug to prevent muscle wasting and weakness related to aging or muscle diseases.


Explore Compound Types